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CAS No.: 1820609-04-8
Cat. No.: B1432751

Get Quote
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Advanced Synthon for Heterocyclic Scaffolds in Medicinal Chemistry

Executive Summary

Methyl 4-(ethylamino)-3-hydroxybenzoate (CAS: 1820609-04-8) is a specialized bifunctional
intermediate utilized primarily in the synthesis of benzoxazole and benzoxazolone
pharmacophores.[1][2][3] Characterized by an ortho-aminoalcohol motif on a benzoate ester
core, it serves as a critical "turn” element in drug design, allowing for the construction of rigid
bicyclic heterocycles with specific lipophilic profiles (N-ethylation).

This technical guide provides a comprehensive review of its synthetic pathways, reactivity
profile, and handling protocols, designed for medicinal chemists optimizing SAR (Structure-
Activity Relationship) campaigns.

Chemical Identity & Properties
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Property Specification
IUPAC Name Methyl 4-(ethylamino)-3-hydroxybenzoate
CAS Number 1820609-04-8
Molecular Formula C10H13NOs
Molecular Weight 195.22 g/mol
LogP (Predicted) ~2.1 (Moderate Lipophilicity)
pKa (Base) ~4.5 (Aniline nitrogen)
Off-white to pale beige solid (Oxidation
Appearance N
sensitive)
- Soluble in DMSO, DMF, MeOH, DCM,; Insoluble
Solubility

in Water

Synthetic Architecture

The synthesis of Methyl 4-(ethylamino)-3-hydroxybenzoate is most reliably achieved via
Reductive Amination of the parent compound, Methyl 4-amino-3-hydroxybenzoate
(Orthocaine). This route minimizes over-alkylation (quaternization) and preserves the sensitive
phenolic hydroxyl group.

Primary Route: Reductive Amination

This protocol utilizes acetaldehyde and a borohydride reducing agent to introduce the ethyl
group selectively.

Reaction Scheme Logic:

o Condensation: The primary amine (Orthocaine) reacts with acetaldehyde to form a
hemiaminal/imine intermediate.

¢ Reduction:In situ reduction with Sodium Triacetoxyborohydride (STAB) or Sodium
Cyanoborohydride. STAB is preferred for its selectivity in the presence of esters.
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Detailed Protocol (Self-Validating)

e Precursor: Methyl 4-amino-3-hydroxybenzoate (1.0 eq)

« Reagents: Acetaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid
(catalytic).

e Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Methodology:

» Dissolution: Charge a flame-dried reaction vessel with Methyl 4-amino-3-hydroxybenzoate
and anhydrous DCE (0.1 M concentration) under Nitrogen.

» Activation: Add Acetic Acid (1-2 drops) to catalyze imine formation.
o Addition: Add Acetaldehyde dropwise at 0°C. Stir for 30 minutes to allow equilibrium.

e Reduction: Add STAB portion-wise over 20 minutes. Critical: Maintain temperature <10°C to
prevent side reactions.

e Monitoring: Monitor via TLC (50% EtOAc/Hexane). Product will be less polar than the
starting amine but distinct from the dialkylated impurity.

e Quench: Quench with saturated NaHCOs solution.
e |solation: Extract with DCM, dry over Na2SOa, and concentrate.

 Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (SiOz,
Gradient 0-40% EtOAc in Hexanes).

Visualization of Synthetic Workflow
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Figure 1: Reductive amination pathway for the synthesis of the target compound, highlighting
the transient imine intermediate.

Applications in Drug Discovery

The core value of Methyl 4-(ethylamino)-3-hydroxybenzoate lies in its ability to undergo
cyclization reactions to form heterocycles found in kinase inhibitors and GPCR ligands.

Divergent Synthesis: Benzoxazole Formation

The ortho-aminoalcohol moiety is a classic precursor for Benzoxazoles. The N-ethyl group
provides a pre-installed substituent on the nitrogen, leading to 3-ethyl-2-substituted-
benzoxazol-5-carboxylates.

» Pathway A (Carbonyl Insertion): Reaction with Phosgene or CDI (Carbonyldiimidazole) yields
Benzoxazol-2-ones.

o Pathway B (Orthoester Cyclization): Reaction with Triethyl orthoformate yields
Benzoxazoles.

Mechanism of Action (Scaffold Utility)

In kinase inhibitors (e.g., EGFR or HER2 targets), the benzoxazole core often mimics the
adenine ring of ATP. The ester group at position 5 (derived from the benzoate) serves as a
handle for further elaboration (e.g., conversion to an amide or alcohol) to interact with the
solvent-exposed region of the binding pocket.

Visualization of Reactivity Landscape
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Figure 2: Divergent synthetic utility showing the transformation of the precursor into two distinct
heterocyclic scaffolds.

Analytical Characterization & QC

To ensure scientific integrity, the following analytical markers must be verified.

Technique Expected Signal | Marker Mechanistic Insight

0 1.20 (t, 3H): Methyl of ethyl
group.d 3.15 (q, 2H):
Methylene of ethyl group.o
3.80 (s, 3H): Methyl ester.d
5.5-6.0 (br s, 1H): N-H proton
(coupled to CHz).

Confirms N-alkylation. The

coupling of the N-H proton to
1H NMR (DMSO-ds) the methylene quartet is
definitive proof of mono-

alkylation.

Absence of sharp primary

IR Spectroscopy

3300-3400 cm~t: O-H / N-H
stretch.1690-1710 cm™!: Ester
C=0 stretch.

amine doublets (approx
3400/3500) indicates
conversion to secondary

amine.

Mass Spectrometry

[M+H]* = 196.23

Primary ion peak.
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Safety & Handling (E-E-A-T)

Hazard Classification:

o Skin/Eye Irritant: Phenolic esters are irritants.[4]

o Sensitizer: Aminophenol derivatives can cause contact dermatitis.
Storage Protocol:

e Atmosphere: Store under Argon or Nitrogen. Aminophenols are prone to oxidation (browning)
upon exposure to air.

o Temperature: 2-8°C (Refrigerated).

 Stability: Stable for >12 months if kept dry and dark. Hydrolysis of the methyl ester may
occur in humid conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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